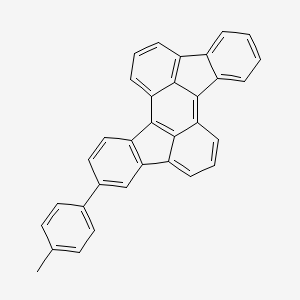
3,3'-Bis(2,2-dichloroethenyl)-2,2,2',2'-tetramethyl-1,1'-bi(cyclopropane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) is a complex organic compound characterized by its unique structure, which includes two cyclopropane rings and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) typically involves the reaction of cyclopropane derivatives with dichloroethylene under specific conditions. One common method involves the use of a condensation reaction in the presence of iodine in acetonitrile (ACN). The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various halogenated derivatives.
Scientific Research Applications
3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane)
- 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) derivatives
Uniqueness
The uniqueness of 3,3’-Bis(2,2-dichloroethenyl)-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) lies in its specific structure, which imparts unique chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
915707-79-8 |
|---|---|
Molecular Formula |
C14H18Cl4 |
Molecular Weight |
328.1 g/mol |
IUPAC Name |
2-(2,2-dichloroethenyl)-3-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C14H18Cl4/c1-13(2)7(5-9(15)16)11(13)12-8(6-10(17)18)14(12,3)4/h5-8,11-12H,1-4H3 |
InChI Key |
PTNWMVPWUXVUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C2C(C2(C)C)C=C(Cl)Cl)C=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)


![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)

